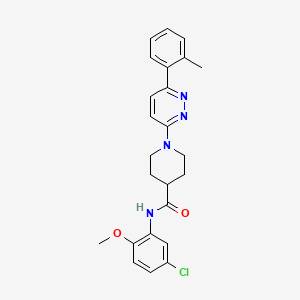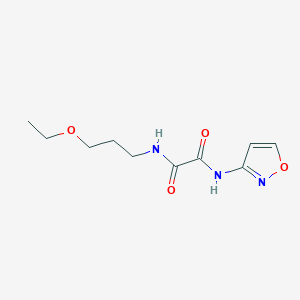
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide, also known as EPOXY, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EPOXY is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
科学研究应用
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In materials science, this compound has been used as a crosslinking agent for epoxy resins, which are widely used in the manufacturing of adhesives, coatings, and composites. In agriculture, this compound has been studied for its potential as a herbicide and a fungicide.
作用机制
The mechanism of action of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has been shown to decrease the frequency and duration of seizures in animal models of epilepsy. This compound has also been shown to reduce pain and inflammation in animal models of acute and chronic pain.
实验室实验的优点和局限性
One advantage of using N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments is its relatively simple synthesis method and high yield. This compound is also stable under various conditions and can be easily stored and transported. However, one limitation of using this compound in lab experiments is its potential toxicity and lack of selectivity. This compound has been shown to have cytotoxic effects on various cell lines, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide, including the development of more selective analogs with improved pharmacological properties. One direction is to explore the potential of this compound as a therapeutic agent for various neurological disorders, such as epilepsy, neuropathic pain, and anxiety. Another direction is to investigate the potential of this compound as a crosslinking agent for other types of polymers, such as polyurethanes and polyesters. Furthermore, the potential of this compound as a herbicide and a fungicide in agriculture needs to be further explored.
合成方法
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide can be synthesized using various methods, including the reaction of isoxazole-3-carboxylic acid with ethoxypropylamine, followed by the reaction with oxalyl chloride. Another method involves the reaction of isoxazole-3-carboxylic acid with ethoxypropylamine, followed by the reaction with oxalic acid dihydrate and thionyl chloride. The yield of this compound using these methods ranges from 40% to 80%.
属性
IUPAC Name |
N-(3-ethoxypropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-16-6-3-5-11-9(14)10(15)12-8-4-7-17-13-8/h4,7H,2-3,5-6H2,1H3,(H,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJXXIJEDGWTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

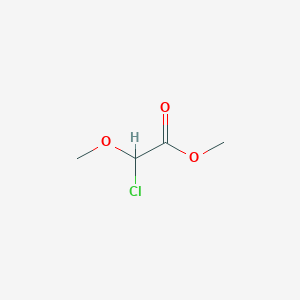
![Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902600.png)
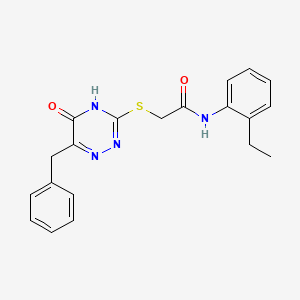
![2-((2,6-difluorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2902602.png)

![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)
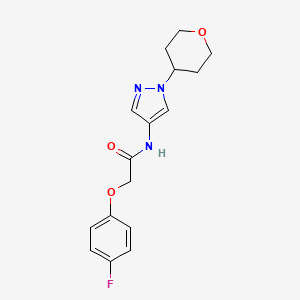
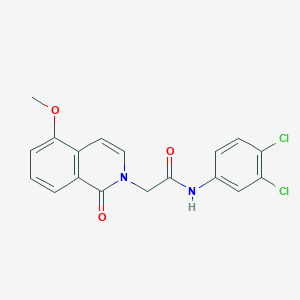
![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)
![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2902609.png)
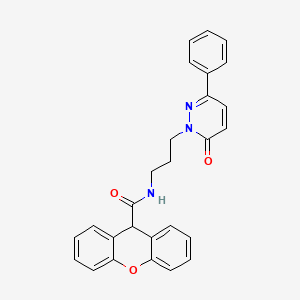
![N-(2-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2902616.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2902617.png)
